Phthalazine-1,4-diamine

Description

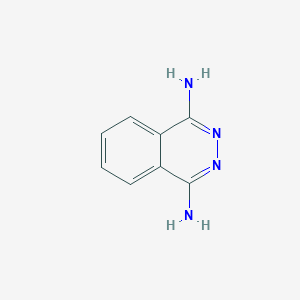

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phthalazine-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H,(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKDJGAPGQAXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20310057 | |

| Record name | phthalazine-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828870 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17987-70-1 | |

| Record name | 1,4-Phthalazinediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phthalazine-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHTHALAZINE-1,4-DIAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for Phthalazine 1,4 Diamine and Its Derivatives

Established Synthetic Pathways to Phthalazine-1,4-diamine Frameworks

Traditional methods for the synthesis of the phthalazine (B143731) core have been well-established and are still widely used. These typically involve condensation reactions, nucleophilic substitutions, and cyclization strategies.

The reaction between hydrazine (B178648) or its derivatives and 1,2-difunctionalized benzene (B151609) compounds is one of the most common routes to the phthalazine system. thieme-connect.de For the synthesis of this compound, phthalonitrile (B49051) is a key starting material.

Heating phthalonitrile with hydrazine hydrate (B1144303) in refluxing methanol (B129727) has been reported to afford this compound in moderate yields. thieme-connect.de A significant improvement in yield can be achieved by carrying out the reaction in N-methylpyrrolidin-2-one in the presence of sulfur. thieme-connect.degoogle.com A US patent details a process for the manufacture of 1,4-diaminophthalazine by reacting phthalonitrile with hydrazine in the presence of sulfur or sulfides of alkaline metals or ammonium. google.com This method highlights the use of a solvent in which the reactants are soluble but the product, this compound, is poorly soluble, facilitating its isolation. google.com The reaction is energetic and is accompanied by the formation of ammonia (B1221849) and hydrogen sulfide. google.com

| Reactants | Catalyst/Additive | Solvent | Conditions | Yield | Reference |

| Phthalonitrile, Hydrazine Hydrate | None | Methanol | Reflux | Moderate | thieme-connect.de |

| Phthalonitrile, Hydrazine Hydrate | Sulfur | N-methylpyrrolidin-2-one | Heating to 120°C | Substantially Improved | thieme-connect.degoogle.com |

| Phthalonitrile, Hydrazine | Sulfur | N-methylpyrrolidin-2-one | Heating | High | google.com |

The reaction of 1,3-diiminoisoindoline (B1677754) with hydrazine also provides a route to this compound. nih.gov The conditions of this reaction can be tuned to yield different products; for instance, conducting the reaction in the cold yields 1,4-diaminophthalazine. nih.gov

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of 1,4-disubstituted phthalazines. This approach typically involves the use of 1,4-dihalophthalazines as the electrophilic substrate. 1,4-Dichlorophthalazine (B42487) is a common starting material, which can be synthesized from 2,3-dihydro-phthalazine-1,4-dione by reacting it with phosphorus oxychloride. scholaris.ca

The chlorine atoms in 1,4-dichlorophthalazine are activated towards nucleophilic attack and can be displaced by various nucleophiles, including amines, to yield 1,4-diamino derivatives. longdom.org While the direct reaction with ammonia could theoretically produce this compound, reports often detail reactions with primary or secondary amines to create substituted derivatives. longdom.orgthieme-connect.de For example, 1,4-dichlorophthalazine has been reacted with amines such as p-phenylenediamine (B122844) and 4-aminobenzonitrile (B131773) to yield the corresponding N,N'-disubstituted phthalazine-1,4-diamines. researchgate.netuzh.ch The reaction with 4-aminobenzonitrile, when carried out in N-methylpyrrolidone at 120°C, resulted in a 94% yield of N,N'-bis-(4-cyano-phenyl)-phthalazine-1,4-diamine. uzh.ch

| Substrate | Nucleophile | Solvent | Conditions | Product | Yield | Reference |

| 1,4-Dichlorophthalazine | p-Phenylenediamine | Butanol | Reflux | N¹-(Phthalazin-1-yl)benzene-1,4-diamine | - | researchgate.net |

| 1,4-Dichlorophthalazine | 4-Aminobenzonitrile | N-Methylpyrrolidone | 120°C, 4h | N,N'-Bis-(4-cyano-phenyl)-phthalazine-1,4-diamine | 94% | uzh.ch |

| 1,4-Dichlorophthalazine | 3-(Imidazol-1-yl)propylamine | - | Reflux with K₂CO₃ | 4-Chloro-N-(3-(1H-imidazol-1-yl)propyl)phthalazin-1-amine | 48% | nih.gov |

The formation of the phthalazine ring system is fundamentally a cyclization reaction. The methods described in section 2.1.1, such as the reaction of phthalonitrile with hydrazine, are prime examples of ring closure reactions that directly form the phthalazine framework. thieme-connect.degoogle.com In these reactions, the two nitrogen atoms of the hydrazine molecule attack the two electrophilic carbon centers of the phthalic acid derivative, leading to the formation of the six-membered heterocyclic ring.

Another example involves the cyclization of 2-aroylbenzoic acids with hydrazine hydrate to form phthalazinones, which can then be converted to 1,4-disubstituted phthalazines. longdom.orgbu.edu.eg For instance, 2-(4-aminobenzoyl)benzoic acid can be cyclized with hydrazine hydrate to yield 4-(4-aminophenyl)phthalazin-1(2H)-one. bu.edu.eg This intermediate can then be further functionalized. While this specific example leads to a phthalazinone, the underlying principle of cyclizing a 1,2-disubstituted benzene ring with hydrazine is a core strategy for accessing the phthalazine skeleton, which can then be modified to obtain the desired 1,4-diamine.

Contemporary and Environmentally Benign Synthetic Approaches

In recent years, there has been a growing emphasis on developing synthetic methods that are more environmentally friendly, efficient, and atom-economical. This has led to the exploration of metal-free catalysis and multicomponent reactions for the synthesis of phthalazine derivatives.

Metal-free synthetic approaches are highly desirable as they avoid the use of potentially toxic and expensive metal catalysts. Organocatalysis has emerged as a powerful tool in this regard. For the synthesis of phthalazine derivatives, a metal-free, one-pot method has been developed using nicotinic acid or 3-picolinic acid as an organocatalyst. researchgate.netresearchgate.net This multicomponent strategy involves the condensation of phthalimide, an aromatic aldehyde, malononitrile (B47326), and hydrazine hydrate. researchgate.netresearchgate.net While this method has been successfully applied to the synthesis of a variety of physiologically active phthalazine derivatives, its specific application for the direct synthesis of the parent this compound from simpler precursors has not been extensively detailed in the provided literature. The reported protocols result in more complex, substituted phthalazine structures. researchgate.netresearchgate.net

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.govuniba.it This approach offers significant advantages in terms of step-economy, time, and resource efficiency.

Several MCRs have been developed for the synthesis of diverse phthalazine derivatives. One such example is the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones through a one-pot, four-component condensation of phthalic anhydride (B1165640), hydrazine hydrate, an aromatic aldehyde, and malononitrile. x-mol.com Another approach utilizes an electrocatalytic multicomponent transformation of phthalhydrazide, aromatic aldehydes, and malononitrile to produce similar pyrazolo[1,2-b]phthalazine derivatives. x-mol.com

A green method for synthesizing phthalazine derivatives involves the condensation of phthalimide, an aromatic aldehyde, malononitrile, and hydrazine hydrate, mediated by an organocatalyst like 3-picolinic acid. researchgate.net This strategy has been used to produce a range of physiologically active phthalazine compounds. researchgate.net However, as with metal-free catalysis, the existing literature on MCRs for phthalazines primarily focuses on the synthesis of complex, substituted derivatives rather than the direct, one-pot synthesis of the fundamental this compound structure.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing sustainable and environmentally benign manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry considerations in the production of phthalazine derivatives include:

Atom Economy: Synthetic routes are evaluated based on how efficiently the atoms from the reactants are incorporated into the final product. For instance, the synthesis of phthalazinones from phthalic anhydrides and hydrazine hydrate is a common starting point. longdom.org The subsequent conversion to the diamine derivative involves steps that should be optimized for maximum atom economy.

Use of Safer Solvents and Auxiliaries: Traditional syntheses of phthalazine derivatives have often employed solvents like butanol or dimethylformamide (DMF). semanticscholar.orgnih.gov Green chemistry encourages the use of safer alternatives such as water, ethanol, or isopropanol, or even solvent-free conditions. longdom.orguni-bonn.de Microwave-assisted synthesis has also been identified as a green technique that can accelerate reactions, sometimes in the absence of a solvent. rsc.org

Catalysis: The use of catalysts is preferred over stoichiometric reagents to minimize waste. Research into catalytic methods, such as the use of reusable solid acid catalysts like silica (B1680970) sulfuric acid or ionic liquids for the synthesis of related fused phthalazine systems, points towards greener pathways. longdom.orgchemrevlett.com These catalysts can often be recovered and reused, reducing both cost and environmental impact.

Energy Efficiency: Conducting reactions at ambient temperature and pressure significantly reduces energy consumption. Methodologies like one-pot, multicomponent reactions not only simplify procedures but can often be performed under milder conditions, contributing to energy efficiency. longdom.orgosi.lv

The following table provides a comparative overview of traditional versus greener approaches in the synthesis of phthalazine derivatives.

| Principle | Traditional Approach | Greener Alternative |

| Solvents | Use of high-boiling, potentially hazardous solvents like DMF or butanol. semanticscholar.orgnih.gov | Use of safer solvents like ethanol, isopropanol, or water; solvent-free conditions. longdom.orguni-bonn.de |

| Catalysis | Use of stoichiometric reagents like phosphorus oxychloride (POCl₃). semanticscholar.orguni-bonn.de | Employment of reusable catalysts such as solid acids or ionic liquids. longdom.orgchemrevlett.com |

| Reaction Conditions | High temperatures and prolonged reflux times. semanticscholar.orgijpsr.com | Microwave irradiation to shorten reaction times; one-pot syntheses at lower temperatures. rsc.orgchemrevlett.com |

| Waste Generation | Multi-step syntheses often generate significant by-products and waste. | One-pot, multicomponent reactions that improve overall yield and reduce waste streams. osi.lv |

Regiochemical Control and Stereoselective Synthesis of this compound Analogues

Controlling the regiochemistry and stereochemistry during the synthesis of this compound analogues is essential for developing compounds with specific biological or material properties.

Regiochemical Control: The substitution pattern on the phthalazine core is critical. A common precursor for 1,4-disubstituted phthalazines is 1,4-dichlorophthalazine, which is typically synthesized from phthalic anhydride. semanticscholar.org The two chlorine atoms can be substituted sequentially.

Stepwise Substitution: The reaction of 1,4-dichlorophthalazine with an amine can be controlled to produce a mono-substituted adduct. longdom.org This intermediate, 1-amino-4-chlorophthalazine, can then undergo a second, different substitution, allowing for the introduction of two distinct functional groups at the 1 and 4 positions. For example, reacting 1,4-dichlorophthalazine with p-phenylenediamine can yield N1-(4-chlorophthalazin-1-yl)benzene-1,4-diamine. semanticscholar.org This demonstrates regioselective control where only one chlorine atom is displaced.

One-Pot Synthesis: In some cases, multicomponent reactions can be designed to achieve a specific substitution pattern in a single step, though this can be more challenging to control. longdom.orgosi.lv The choice of nucleophile, solvent, and reaction temperature are key variables in directing the regioselectivity. For instance, the synthesis of 1-anilino-4-(arylsulfanylmethyl)phthalazines was achieved by first creating the 1-chloro-4-substituted-phthalazine intermediate, followed by a nucleophilic substitution with a substituted aniline (B41778) to control the final structure. mdpi.com

Stereoselective Synthesis: When the substituents on the phthalazine ring or the incoming nucleophiles contain chiral centers, the formation of stereoisomers is possible.

Chiral Auxiliaries and Catalysts: While specific examples for this compound are not abundant, general strategies in asymmetric synthesis can be applied. The use of chiral catalysts or attaching a chiral auxiliary to a reactant can influence the stereochemical outcome of a reaction.

Synthesis of Specific Isomers: In the synthesis of complex molecules containing a phthalazine core, stereoselectivity is often a key consideration. For example, highly stereoselective syntheses have been reported for related heterocyclic systems, where the stereochemistry is controlled through the reaction mechanism, such as in [4+2] cycloadditions or transition-metal-catalyzed annulations. researchgate.net The synthesis of specific trans-isomers of azetidin-2-ones starting from phthalic anhydride highlights how stereocontrol can be achieved in multi-step sequences. rsc.org

The table below summarizes methods for achieving regiochemical control in the synthesis of this compound analogues.

| Target Compound Structure | Precursor | Key Reagent/Condition | Outcome | Reference |

| Mono-substituted Phthalazine | 1,4-Dichlorophthalazine | Controlled addition of amine nucleophile | Selective displacement of one chlorine atom | longdom.org |

| N1-(4-chlorophthalazin-1-yl)benzene-1,4-diamine | 1,4-Dichlorophthalazine | p-Phenylenediamine in 2-BuOH at 110 °C | Regioselective mono-substitution | semanticscholar.org |

| N1,N4-bis(4-fluorophenyl)this compound | 1,4-Dichlorophthalazine | 4-Fluoroaniline in i-PrOH | Symmetrical di-substitution | uni-bonn.de |

| 1-Anilino-4-(arylsulfanylmethyl)phthalazines | 1-Chloro-4-(arylsulfanylmethyl)phthalazine | Substituted anilines in isopropanol | Stepwise, controlled di-substitution with different groups | mdpi.com |

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of the this compound core can be approached through several mechanistic pathways, primarily starting from phthalic anhydride derivatives or via substitution on a pre-formed phthalazine ring.

Mechanism 1: Cyclization from Phthalic Anhydride Precursors

A fundamental route to the phthalazine ring system involves the condensation of a phthalic anhydride derivative with hydrazine. longdom.org

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine hydrate on one of the electrophilic carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form a hydrazide-carboxylic acid intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carboxylic acid group (or its activated form).

Dehydration: Subsequent elimination of two water molecules leads to the formation of the stable, aromatic phthalazine-1,4-dione ring. researchgate.netnih.gov This reaction is often catalyzed by an acid, such as acetic acid, and driven by heat. longdom.orgijpsr.com

Conversion to Diamine: The phthalazine-1,4-dione can then be converted to 1,4-dichlorophthalazine using a chlorinating agent like phosphorus oxychloride (POCl₃). semanticscholar.orguni-bonn.de The 1,4-dichlorophthalazine is a key intermediate that can undergo nucleophilic substitution to yield this compound.

Studies on the reaction between phenyl hydrazine and phthalic anhydride have shown that the reaction can proceed through different intermediates depending on the conditions, highlighting the complexity of the cyclization process. researchgate.netstanford.edu

Mechanism 2: Nucleophilic Aromatic Substitution

This is the most direct method for introducing the diamine functionality onto a pre-existing phthalazine core, typically starting from 1,4-dichlorophthalazine.

Nucleophilic Attack: An amine (acting as a nucleophile) attacks one of the carbon atoms bonded to a chlorine atom on the phthalazine ring. The phthalazine ring is electron-deficient, making it susceptible to such attacks.

Formation of Meisenheimer Complex: This attack forms a negatively charged intermediate, often referred to as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted.

Leaving Group Departure: The intermediate re-aromatizes by expelling the chloride ion, which is a good leaving group.

Second Substitution: The process can be repeated at the second chlorinated position to yield the final 1,4-diamine product. The reaction of 1-chloro-4-(4`-methoxyphenyl) phthalazine with various diamines proceeds via this nucleophilic substitution mechanism.

The reaction of 1,4-dichlorophthalazine with p-phenylenediamine in butanol is a clear example of this mechanism to form an N-substituted phthalazine diamine derivative. [4, 14]

Advanced Spectroscopic and Structural Characterization of Phthalazine 1,4 Diamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Phthalazine-1,4-diamine

NMR spectroscopy serves as a fundamental tool for determining the molecular framework of this compound.

Elucidation of Molecular Connectivity and Structure (¹H and ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in mapping the connectivity of atoms within the this compound molecule.

In the ¹H NMR spectrum, recorded in a solvent such as DMSO-d₆, the protons of the phthalazine (B143731) ring typically appear as multiplets in the aromatic region, generally between δ 7.8 and 8.3 ppm. The protons associated with the amine groups (NH₂) would be expected to produce signals that can be confirmed by D₂O exchange.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the phthalazine core resonate at distinct chemical shifts. For the parent phthalazine, degenerate chemical shifts are observed for carbons C4a/C8a and C5/C8 in CDCl₃. thieme-connect.de For derivatives of phthalazine-1,4-dione, a related structure, the carbonyl carbons are observed around δ 156-167 ppm, while the aromatic carbons appear in the δ 124-149 ppm range. nih.govacs.org These values provide a reference for the expected chemical shifts in this compound, with the amino-substituted carbons expected to be significantly shifted.

Table 1: Representative NMR Data for Phthalazine Derivatives

| Nucleus | Compound Type | Solvent | Chemical Shift (δ, ppm) |

| ¹H | This compound derivative | DMSO-d₆ | 7.8–8.3 (m, Phthalazine protons) |

| ¹³C | 2,3-Dihydro-phthalazine-1,4-dione nih.gov | DMSO-d₆ | 125.78, 128.68, 132.35 (Aromatic C), 156.41 (C=O) |

| ¹³C | 1,4-Dichlorophthalazine (B42487) nih.gov | CDCl₃ | 125.86, 127.21, 134.49, 155.03 (Aromatic & C-Cl) |

This table presents representative data for related compounds to infer the expected spectral characteristics of this compound.

Investigation of Solution-State Conformation and Dynamics (Advanced NMR Techniques)

Vibrational Spectroscopy for Functional Group Analysis (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

The N-H stretching vibrations of the primary amine groups are anticipated to appear as a pair of bands in the region of 3300–3500 cm⁻¹. For comparison, N-aminophthalimide, a tautomeric isomer of phthalazine-1,4-dione, shows N-H stretching peaks at 3447 and 3482 cm⁻¹. nih.govmdpi.com The aromatic C-H stretching vibrations would likely be observed above 3000 cm⁻¹. The C=N stretching vibrations within the phthalazine ring are expected in the 1600–1650 cm⁻¹ region. Additionally, characteristic bands for the phthalazine ring structure itself are reported to be around 1610, 1485, 1430, 1370, 1280, 1240, and 900 cm⁻¹ for the parent phthalazine. thieme-connect.de

Table 2: Key Infrared Absorption Bands for this compound and Related Compounds

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Compound and Data |

| N-H Stretch (Amine) | 3300–3500 | N-aminophthalimide: 3447, 3482 cm⁻¹ nih.govmdpi.com |

| C=N Stretch (Imine) | 1600–1650 | Phthalazine: 1610 cm⁻¹ thieme-connect.de |

| Aromatic C-H Stretch | >3000 | - |

| Phthalazine Ring | ~1485, 1370, 900 thieme-connect.de | Phthalazine thieme-connect.de |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to deduce the structural components through fragmentation analysis. For this compound (C₈H₈N₄), the expected molecular ion peak [M]⁺ would be at m/z 160.

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern in the mass spectrum can offer valuable structural information. For related phthalazine derivatives, fragmentation often involves the loss of nitrogen-containing fragments. raco.catresearchgate.net For instance, the fragmentation of 2-aminothiocarbonyl-phthalazine-1,4-dione shows the loss of a hydrogen isothiocyanate group to yield the phthalazine-1,4-dione molecular ion. raco.cat A similar analysis of this compound would likely show characteristic losses that help to confirm the structure.

Table 3: Mass Spectrometry Data for a Related Phthalazine Derivative

| Compound | Ionization Mode | Molecular Ion Peak (m/z) | Key Fragments (m/z) |

| 2,3-Dihydrobenzo[g]phthalazine-1,4-dione nih.gov | EIMS | 212 [M]⁺ | 155, 154, 127, 126 |

This table illustrates a typical fragmentation pattern for a related fused phthalazine system.

X-ray Diffraction Analysis of this compound Single Crystals

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Determination of Solid-State Molecular Architecture and Crystal Packing

Furthermore, the analysis would elucidate the crystal packing, showing how the molecules are arranged in the crystal lattice. This includes identifying intermolecular interactions such as hydrogen bonding and π-π stacking. For instance, in a related condensed phthalazine, N–H···N and N–H···O hydrogen bonds lead to the formation of supramolecular layers. ias.ac.in Similarly, the crystal structure of 5,6,7,8-tetrahydro-1,4-di(2'-pyridyl)phthalazine is influenced by non-covalent interactions that dictate its packing. researchgate.net For this compound, the amino groups would be expected to participate in hydrogen bonding, significantly influencing the solid-state architecture.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

A detailed analysis of the intermolecular interactions and hydrogen bonding networks of this compound is crucial for understanding its solid-state packing, which in turn influences its physical properties. Due to the presence of both hydrogen bond donors (the amine groups) and acceptors (the nitrogen atoms of the phthalazine ring), this molecule is expected to form a well-defined network of intermolecular interactions.

Research into the supramolecular assembly of related phthalazine derivatives has demonstrated the prevalence of hydrogen bonding and other non-covalent interactions in defining their crystal structures. For instance, studies on various phthalazine compounds have highlighted the dominant role of C-H···N, C-H···O, and N-H···N hydrogen bonds, as well as π-π stacking interactions, in their crystal packing. nih.govias.ac.in The analysis of these interactions is often facilitated by computational tools such as Hirshfeld surface analysis and density functional theory (DFT) calculations, which can visualize and quantify the strength of these non-covalent forces. nih.gov

In the case of this compound, the primary amine groups (-NH2) are potent hydrogen bond donors, while the lone pairs on the sp2-hybridized nitrogen atoms of the phthalazine ring act as strong hydrogen bond acceptors. This donor-acceptor arrangement suggests the formation of robust intermolecular hydrogen bonds, likely of the N-H···N type. These interactions would play a significant role in the formation of supramolecular synthons, which are predictable and reliable patterns of hydrogen bonds that guide the assembly of molecules in the solid state.

The following table summarizes the expected primary intermolecular interactions for this compound based on the functional groups present and data from related structures.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bond | N-H (Amine) | N (Phthalazine Ring) | Formation of primary supramolecular synthons, leading to chains or sheets. |

| Hydrogen Bond | N-H (Amine) | N-H (Amine of adjacent molecule) | Potential for secondary interactions, further stabilizing the network. |

| π-π Stacking | Phthalazine Ring | Phthalazine Ring | Contribution to the stabilization of the crystal lattice through aromatic interactions. |

| C-H···π Interaction | C-H (Aromatic) | Phthalazine Ring | Weaker interactions that contribute to the overall packing efficiency. |

Computational and Theoretical Investigations of Phthalazine 1,4 Diamine

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic characteristics of molecular systems. nih.govmdpi.com This quantum mechanical method allows for the calculation of a molecule's electronic structure and the prediction of its reactivity with a high degree of accuracy and comparatively lower computational expense than other methods. mdpi.comredalyc.org

Frontier Molecular Orbital Analysis (HOMO-LUMO Energetics)

Central to understanding a molecule's chemical behavior is the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The HOMO represents the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ossila.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a greater propensity for chemical reactions. nih.gov

DFT calculations are a common method for determining the energies of these frontier orbitals. ossila.com For instance, studies on related heterocyclic compounds have utilized DFT to calculate HOMO and LUMO energies, providing insights into their electronic properties. researchgate.netbohrium.com The substituent groups on a molecule can significantly influence the energies of the frontier orbitals. rsc.org Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy. rsc.org This tuning of the HOMO-LUMO gap is a key strategy in the design of functional molecules. rsc.org

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Indicates the ability of a molecule to donate electrons. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability of a molecule to accept electrons. researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A larger gap implies higher stability and lower reactivity. researchgate.netnih.gov |

Global and Local Reactivity Descriptors

Beyond the HOMO-LUMO gap, DFT provides a suite of reactivity descriptors that quantify a molecule's reactivity both globally and at specific atomic sites. These descriptors are derived from the conceptual framework of DFT and offer a more nuanced understanding of chemical behavior. nih.govarxiv.org

Global Reactivity Descriptors are properties that describe the molecule as a whole. Key global descriptors include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

These global parameters can be calculated from the energies of the HOMO and LUMO. researchgate.net For example, studies on various organic molecules have successfully used these descriptors to predict and rationalize their reactivity patterns. nih.govrsc.org

Local Reactivity Descriptors pinpoint the most reactive sites within a molecule. The Fukui function (f(r)) is a prominent local descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system. arxiv.org This allows for the prediction of where a nucleophilic, electrophilic, or radical attack is most likely to occur. researchgate.net The Parr functions, derived from atomic spin densities, are another tool for identifying reactive sites. researchgate.net

| Descriptor | Type | Description | Application |

| Electronegativity (χ) | Global | Measures the ability to attract electrons. | Predicts bond polarity and reactivity. |

| Chemical Hardness (η) | Global | Resistance to change in electron configuration. researchgate.net | Indicates stability. researchgate.net |

| Electrophilicity Index (ω) | Global | Propensity to accept electrons. researchgate.net | Classifies electrophilic nature. arxiv.org |

| Fukui Function (f(r)) | Local | Change in electron density upon electron addition/removal. arxiv.org | Identifies sites for nucleophilic/electrophilic attack. researchgate.net |

| Parr Function (P(r)) | Local | Based on atomic spin density in radical ions. researchgate.net | Pinpoints reactive sites for radical reactions. rsc.org |

Molecular Docking and Ligand-Target Interaction Prediction for Phthalazine-1,4-diamine Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly valuable in drug discovery for predicting how a small molecule (ligand), such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov

The process involves placing the ligand in the binding site of the target and calculating the binding affinity or scoring function. The results can provide insights into the binding mode and the strength of the interaction. For instance, molecular docking studies on phthalazine-1,4-dione derivatives have been used to assess their binding affinities toward receptors like the AMPA receptor, helping to rationalize their anticonvulsant activities. nih.govresearchgate.net In other research, docking has been employed to understand the interaction of phthalazine (B143731) derivatives with enzymes like cyclooxygenase-2 (COX-2) and VEGFR2, suggesting potential anti-inflammatory and anticancer activities, respectively. nih.govresearchgate.net The docking results often correlate well with experimental biological data, making it a powerful predictive tool. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and binding events of molecules over time. rsc.orgmdpi.com This technique solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles vary with time. mdpi.com

MD simulations are particularly useful for studying the conformational flexibility of ligands like this compound and its derivatives, as well as the stability of ligand-target complexes predicted by molecular docking. For example, MD simulations have been used to confirm the stability of protein-ligand systems involving phthalazine-1,4-dione derivatives, providing further evidence for their potential as therapeutic agents. nih.gov By analyzing the trajectory, one can gain insights into the key interactions that stabilize the complex and the role of solvent molecules in the binding process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phthalazine-1,4-diones and Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nanobioletters.com The goal is to develop a model that can predict the activity of new, unsynthesized compounds. nanobioletters.com

In the context of phthalazine derivatives, QSAR studies have been employed to predict their biological activities. For instance, a QSAR model was developed for a series of phthalazine derivatives to predict their anti-inflammatory action, showing a good correlation between the predicted and experimental results. researchgate.net These models typically use various physicochemical descriptors, such as electronic, steric, and hydrophobic properties, to build the mathematical equation. nanobioletters.com The insights gained from QSAR can guide the design of new phthalazine derivatives with enhanced biological activities. nanobioletters.com

Reactivity Profiles and Transformational Chemistry of Phthalazine 1,4 Diamine

Tautomerism and Isomerization of Phthalazine-1,4-diamines and Related Systems

The structural landscape of phthalazine-1,4-diamine is complicated by the potential for tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. While this compound is the commonly depicted aromatic form, it can theoretically exist in equilibrium with non-aromatic tautomers.

In related systems, such as phthalazine-1,4-diones, the tautomeric equilibrium between the dione (B5365651) and the N-aminophthalimide forms has been a subject of study. nih.govmdpi.com N-aminophthalimides can be considered tautomeric pairs of phthalazine-1,4-diones. mdpi.comnih.gov The interconversion between these forms is influenced by reaction conditions, with kinetic and thermodynamic control leading to the selective formation of either the N-aminophthalimide or the phthalazine-1,4-dione. mdpi.comnih.gov For instance, the reaction of certain precursors with hydrazine (B178648) hydrate (B1144303) at low temperatures tends to yield the N-aminophthalimide product (a 5-exo cyclization), while at higher temperatures, the phthalazine-1,4-dione is favored (a 6-endo cyclization). nih.gov The tautomerization of N-aminophthalimide to the diazinone form can be facilitated by acetic acid. nih.govmdpi.com

Computational studies on 2,3-dihydrophthalazine-1,4-dione, a related structure, have shown that the relative stability of its tautomers can be influenced by the surrounding medium. chemmethod.com In the gas phase, one tautomer may be more stable, while in polar solvents, a different tautomer may be favored. chemmethod.com This highlights the subtle energetic balance that governs tautomeric equilibria in such heterocyclic systems.

While direct studies on the tautomerism of this compound are less common, the principles observed in related dione and N-aminophthalimide systems suggest that the diamine is likely the most stable tautomer due to the preservation of the aromaticity of the benzene (B151609) ring. The potential for imino-amino tautomers exists, but these would disrupt the aromatic system and are therefore expected to be less energetically favorable under normal conditions.

Functional Group Transformations and Derivatization Strategies

The amino groups of this compound are primary sites for functionalization, allowing for the synthesis of a wide array of derivatives. These transformations are crucial for modulating the compound's properties for various applications.

One key derivatization strategy involves reactions of the amino groups. For instance, Vilsmeier amidination has been successfully applied to N-aminophthalimides, which are structurally related to phthalazine-1,4-diones, to create amidination products. mdpi.com This type of reaction could potentially be applied to this compound to introduce new functional groups.

Furthermore, the synthesis of this compound itself, often from phthalonitriles via reaction with hydrazine, is a fundamental transformation. thieme-connect.de The resulting diamine can then serve as a versatile precursor for more complex molecules. thieme-connect.de

Modern synthetic methodologies have also been applied to the phthalazine (B143731) core, which can be extended to its diamino-substituted derivatives. A notable example is the iridium-catalyzed C-H borylation of phthalazine heterobiaryls. acs.org This method allows for the selective introduction of a boryl group, which can then be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. acs.org This demonstrates a powerful strategy for the late-stage functionalization of the phthalazine scaffold.

The following table summarizes some derivatization strategies applicable to the phthalazine core, which could be adapted for this compound:

| Reaction Type | Reagents/Catalysts | Product Type | Reference |

| Vilsmeier Amidination | Vilsmeier Reagent | Amidination Products | mdpi.com |

| C-H Borylation | [Ir(OMe)(COD)]₂/2-aminopyridine | Borylated Heterobiaryls | acs.org |

| Suzuki-Miyaura Coupling | Nickel Catalyst, Aryl Halides | Triaryl Coupling Products | acs.org |

Cycloaddition and Condensation Reactions

The phthalazine ring system is an active participant in various cycloaddition and condensation reactions, providing a robust platform for the construction of fused heterocyclic systems.

The most common route to the phthalazine core involves the condensation of 1,2-dicarbonylbenzenes with hydrazine or its derivatives. thieme-connect.de This reaction is fundamental to the synthesis of this compound itself, typically starting from phthalonitrile (B49051). thieme-connect.de

The phthalazine nucleus can also engage in cycloaddition reactions. One such example is the [4+2] cycloaddition (Diels-Alder reaction). Phthalazines can act as the diene component in inverse electron-demand Diels-Alder reactions. researchgate.net Furthermore, 1,2,4,5-tetrazines can undergo a [4+2] cycloaddition with benzyne (B1209423) to yield 1,4-disubstituted phthalazines. thieme-connect.de

Another important class of reactions is the [3+2] dipolar cycloaddition. Phthalazinium ylides, generated in situ, can react with dipolarophiles like alkynes in a Huisgen [3+2] cycloaddition to form pyrrolo[2,1-a]phthalazine derivatives. mdpi.com These reactions can be promoted by microwave or ultrasound irradiation, often leading to improved selectivity and yields compared to conventional heating. mdpi.com

The table below outlines some of the cycloaddition and condensation reactions involving the phthalazine core:

| Reaction Type | Reactants | Product | Reference |

| Condensation | Phthalonitrile, Hydrazine | This compound | thieme-connect.de |

| [4+2] Cycloaddition | 1,2,4,5-Tetrazine, Benzyne | 1,4-Disubstituted Phthalazine | thieme-connect.de |

| [3+2] Dipolar Cycloaddition | Phthalazinium Ylide, Alkyne | Pyrrolo[2,1-a]phthalazine | mdpi.com |

| Inverse Electron-Demand Diels-Alder | Phthalazine, Dienophile | Polycyclic Aromatic Hydrocarbons | researchgate.net |

The presence of the two amino groups in this compound is expected to influence the reactivity of the phthalazine core in these cycloaddition reactions. The electron-donating nature of the amino groups would increase the electron density of the diazine ring, potentially affecting its reactivity as a diene in Diels-Alder reactions.

Mechanistic Studies of Biological Activities of Phthalazine 1,4 Diamine Derivatives

Anticancer Activity and Molecular Target Engagement

The anticancer properties of phthalazine-1,4-diamine derivatives are multifaceted, involving the inhibition of key enzymes, induction of programmed cell death, and halting of cell proliferation.

Kinase Inhibition Mechanisms (e.g., VEGFR, ABL1, Aurora-A Kinases)

A primary mechanism by which phthalazine (B143731) derivatives exert their anticancer effects is through the inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. rsc.org

Vascular Endothelial Growth Factor Receptor (VEGFR) kinases are key targets. Certain phthalazine-based compounds have been designed as potent inhibitors of VEGFR-2, a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. nih.govsemanticscholar.org Biarylurea-containing phthalazine derivatives, for instance, have demonstrated significant inhibitory activity against VEGFR-2 tyrosine kinase. nih.govsemanticscholar.org The introduction of a chloro group to the phthalazine core has been shown to enhance this inhibitory activity, likely due to increased lipophilicity. nih.govsemanticscholar.org Docking studies have further elucidated the binding modes of these derivatives within the VEGFR-2 active site, confirming them as type II inhibitors that bind to the ATP binding domain and extend into an adjacent allosteric hydrophobic region. nih.gov

Some phthalazine derivatives also show potent inhibitory activity against other critical kinases like Aurora kinases (AurA and AurB) and PARP-1. osf.iotandfonline.com For example, N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl)methyl)benzamide has been identified as a potent pan-Aurora kinase inhibitor. osf.io

The following table summarizes the inhibitory activity of selected phthalazine derivatives against various kinases:

| Compound/Series | Target Kinase | IC50/Inhibition | Reference |

| Biarylureas (12b, 12c, 13c) | VEGFR-2 | IC50s of 4.4, 2.7, and 2.5 μM | nih.govsemanticscholar.org |

| Compound 4f | VEGFR-2 | IC50 of 0.08 μM | rsc.org |

| N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)- yl)methyl)benzamide | AurA and AurB | IC50s of 118 and 80 nM | osf.io |

| Unnamed Phthalazinone | PARP-1 | IC50 of 97 nM | osf.io |

| Compound 6 | PARP-1 | IC50 of 1.739 μM (MCF7), 0.384μM (HCT116), 1.52μM (HepG2) | tandfonline.com |

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. This compound derivatives have been shown to trigger this process through various pathways. nih.gov

One key mechanism is the activation of caspases, a family of proteases that execute the apoptotic program. For example, certain phthalazine derivatives have been observed to increase the expression levels of cleaved caspase-3, a key executioner caspase, indicating the induction of apoptosis. nih.govsemanticscholar.org Some derivatives are also believed to induce apoptosis by activating "death receptors" or by causing the deprivation of survival factors. nih.govsemanticscholar.org

Furthermore, some phthalazine compounds can induce apoptosis through caspase-independent pathways. mdpi.com This can involve the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which then translocates to the nucleus and causes DNA fragmentation. mdpi.com

Anti-Proliferative Cellular Mechanisms

Beyond kinase inhibition and apoptosis induction, this compound derivatives exhibit anti-proliferative effects by interfering with the cell cycle. cu.edu.eg

Several studies have shown that these compounds can cause cell cycle arrest at different phases. For instance, some derivatives have been found to induce cell cycle arrest at the S phase boundary or the G2/M phase. nih.govsemanticscholar.org This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

The anti-proliferative activity of these compounds has been demonstrated against a wide range of cancer cell lines, including those of the breast, lung, colon, melanoma, and leukemia. nih.govsemanticscholar.orgekb.eg Notably, certain 1,4-disubstituted phthalazine derivatives have displayed potent cytotoxic activity against the human breast cancer cell line MCF-7. cu.edu.eg

Antimicrobial Activity and Modes of Action

In addition to their anticancer properties, this compound derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a variety of bacteria and fungi. jst.go.jplongdom.orgnanobioletters.com

Antibacterial Mechanisms Against Gram-Positive and Gram-Negative Strains

Phthalazine derivatives have shown broad-spectrum antibacterial activity. nanobioletters.comnanobioletters.com Studies have evaluated their efficacy against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa. jst.go.jplongdom.org

While the precise molecular mechanisms are still under investigation, it is believed that these compounds may interfere with essential cellular processes in bacteria. Some studies suggest that the introduction of specific substituents on the phthalazine core can significantly enhance antibacterial potency. For instance, certain Schiff base derivatives of phthalazine have shown promising antimicrobial activity. jst.go.jp The antimicrobial effect is attributed to the presence of the alkylated phthalazine moiety. ekb.eg

The following table highlights the antibacterial activity of selected phthalazine derivatives:

| Compound/Series | Bacterial Strains | Activity | Reference |

| Compounds 5a and 5b | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Greater activity than standard compounds | jst.go.jp |

| Compound 5b | Staphylococcus aureus | Good activity | ekb.eg |

| Compound 8c | Staphylococcus aureus, Escherichia coli | Inhibition zones of 12 and 11 mm | nih.gov |

| Compound 5l | All tested bacterial strains | Inhibitory activity | nih.gov |

| Compound 7c | Escherichia coli, Proteus vulgaris | Highest antimicrobial activity | ekb.eg |

Antifungal Activity and Cellular Interference

Phthalazine derivatives have also emerged as promising antifungal agents, with activity against various fungal strains, including Candida albicans and Aspergillus niger. jst.go.jplongdom.org

The antifungal mechanism of these compounds is thought to involve the disruption of fungal cell integrity. Some phthalazinone derivatives have exhibited remarkable antifungal activity against dermatophytes and Cryptococcus neoformans. mdpi.com The presence of a methyl group at the N-2 position of the phthalazinone ring appears to be crucial for this activity. mdpi.com It is believed that these compounds interfere with the fungal cell membrane, leading to cell death. mdpi.com

The following table summarizes the antifungal activity of selected phthalazine derivatives:

| Compound/Series | Fungal Strains | Activity | Reference |

| Compounds 5a and 5b | Candida albicans, Aspergillus niger | Greater activity than standard compounds | jst.go.jp |

| Compound 5 | Dermatophytes, Cryptococcus neoformans | Remarkable antifungal activity | mdpi.com |

| Compound 5b | Candida albicans | Good activity | ekb.eg |

| Compound 5l | All tested fungal strains | Inhibitory activity | nih.gov |

| Compound 10b | Aspergillus fumigatus, Candida albicans | Most highly effective | ekb.eg |

Anti-inflammatory and Immunomodulatory Mechanisms

Derivatives of the phthalazine scaffold have been a significant focus in medicinal chemistry due to their wide-ranging pharmacological activities, including notable anti-inflammatory and immunomodulatory effects. researchgate.netosf.io The mechanisms underlying these actions are diverse and involve the modulation of key biological pathways implicated in the inflammatory cascade. Research has shown that these compounds can interfere with the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and inhibit critical transcription factors like nuclear factor-kappa B (NF-κB), which governs physiological processes including inflammation and immunity. osf.ionih.govresearchgate.net By targeting various enzymes and signaling pathways, phthalazine derivatives represent a promising class of therapeutic agents for inflammatory conditions. osf.iojpsbr.org

A primary mechanism for the anti-inflammatory action of certain phthalazine derivatives is the direct inhibition of enzymes responsible for synthesizing inflammatory mediators. Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are crucial enzymes in the arachidonic acid pathway, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are key drivers of inflammation. Several phthalazine-based compounds have been identified as potent inhibitors of both COX-2 and 5-LOX. osf.ionih.gov

For instance, a study on new phthalazinone derivatives revealed that compounds 2b and 2i exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, comparable to the standard drug etoricoxib. nih.gov The development of dual COX-2/5-LOX inhibitors is considered a rational approach to creating potent anti-inflammatory agents with potentially improved safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net The ability of these chimeric molecules to target both pathways may lead to enhanced anticancer and anti-inflammatory activity. nih.gov

Interactive Table: Anti-inflammatory Activity of Selected Phthalazine Derivatives

| Compound | Target(s) | Key Finding | Reference |

|---|---|---|---|

| Phthalazinone derivative 2b | COX-2 / 5-LOX | Showed significant in vivo anti-inflammatory activity at 3 hours. | nih.gov |

| Phthalazinone derivative 2i | COX-2 / 5-LOX | Showed significant in vivo anti-inflammatory activity at 5 hours. | nih.gov |

| Pyrazolopyrimidine derivative 5a | COX-1 / COX-2 / 5-LOX | Demonstrated potent dual inhibition with high selectivity for COX-2 over COX-1. | researchgate.net |

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com Inhibition of specific PDE isoenzymes is a validated therapeutic strategy for various conditions, including inflammatory diseases and cardiovascular disorders. Phthalazine derivatives have emerged as a versatile scaffold for developing potent inhibitors of several PDE families, particularly PDE4 and PDE5. nih.govresearchgate.net

PDE4 inhibitors are a significant class of anti-inflammatory drugs that act by suppressing the production of proinflammatory cytokines, including TNF-α. osf.io A series of 6-methoxy-1,4-disubstituted phthalazine derivatives were synthesized and evaluated as potent PDE4 inhibitors, with some showing efficacy in animal models of dermatitis. osf.ionih.gov

PDE5 inhibitors, which prevent the degradation of cGMP, are known for their vasodilatory effects. researchgate.net This mechanism is central to their use in treating conditions like pulmonary hypertension. researchgate.net Various scaffolds, including phthalazine, have been successfully evaluated as potent PDE5 inhibitors. researchgate.netresearchgate.net

Interactive Table: PDE Inhibition by Phthalazine Derivatives

| Compound Class | Target PDE | Mechanistic Insight | Reference |

|---|---|---|---|

| Benzylamine-substituted phthalazinones | PDE4 | Suppressed TNF-α production in whole rat blood cells. | osf.io |

| 6-methoxy-1,4-disubstituted phthalazines | PDE4 | Conformational analysis suggests a planar and rigid conformation of substituents favors PDE4 inhibition. | nih.gov |

| 4-benzylamino-6-substituted phthalazines | PDE5 | Developed as potent and selective inhibitors for cardiovascular applications. | researchgate.net |

Antioxidant Activity and Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. mdpi.com Phthalazine derivatives have been investigated for their antioxidant properties, with studies demonstrating their ability to scavenge free radicals effectively. ontosight.airesearchgate.net

The primary mechanisms by which antioxidants neutralize free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov The antioxidant potential of phthalazine compounds is often evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. mdpi.comnih.gov

For example, the compound 1-N,4-N-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]this compound showed high radical scavenging activity in a DPPH assay, which was attributed to its capacity to donate electrons and neutralize free radicals. Similarly, other novel phthalazine derivatives have shown moderate to potent radical scavenging capabilities, highlighting the potential of this chemical class in combating oxidative stress. mdpi.comresearchgate.net

Interactive Table: Antioxidant Activity of this compound Derivatives

| Compound | Assay | IC50 Value | Mechanism | Reference |

|---|---|---|---|---|

| 1-N,4-N-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]this compound | DPPH | 25 µg/mL | Electron donation to neutralize free radicals. | |

| Sulfonamide 6j | ABTS | 52.77 µg/mL | Radical scavenging. | mdpi.com |

| Hydrazinylphthalazine 20 | Not specified | Highest activity among tested derivatives. | Radical scavenging. | researchgate.net |

Cardiovascular System Modulation Mechanisms (e.g., Vasorelaxant, Antihypertensive)

The phthalazine core is a component of several established drugs with cardiovascular applications, and research continues to explore new derivatives for their effects on the cardiovascular system, such as vasorelaxant and antihypertensive properties. jpsbr.orgsapub.org A key mechanism for these effects is the inhibition of phosphodiesterases, particularly PDE5. researchgate.net

Inhibition of PDE5 in vascular smooth muscle cells leads to an increase in intracellular cGMP levels. This elevation of cGMP activates protein kinase G (PKG), which in turn initiates a phosphorylation cascade that results in reduced intracellular calcium concentrations and subsequent smooth muscle relaxation (vasodilation). mdpi.com This vasorelaxant effect contributes to a reduction in systemic blood pressure, which is the basis for the therapeutic use of PDE5 inhibitors in treating pulmonary hypertension. researchgate.net Several series of phthalazine derivatives have been specifically designed and reported as potent PDE5 inhibitors with potential antihypertensive applications. researchgate.net

Neuropharmacological Mechanisms (e.g., Anticonvulsant)

Phthalazine derivatives have been extensively investigated as potential anticonvulsant agents for the treatment of epilepsy, a common neurological disorder. researchgate.netsapub.orgnanobioletters.com A significant body of research points to their action as non-competitive antagonists of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor. researchgate.netnih.gov The AMPA receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system, and its over-activation can lead to seizures.

By acting as negative allosteric modulators, these phthalazine compounds can reduce excessive neuronal discharges without completely blocking normal neurotransmission. researchgate.net Several novel series of phthalazine-1,4-diones have been synthesized and evaluated in preclinical models, such as the pentylenetetrazole (PTZ)-induced convulsion and maximal electroshock seizure (MES) tests. nih.govresearchgate.net Certain derivatives, including compounds 8, 7b, 7a, 10, and 3a , not only showed high binding affinities for the AMPA receptor but also exhibited potent anticonvulsant activity with high safety margins in these models, demonstrating their potential for development as new antiepileptic therapies. nih.gov

Interactive Table: Anticonvulsant Activity of Phthalazine-1,4-dione Derivatives

| Compound | Proposed Mechanism | Relative Potency (vs. Diazepam) | Reference |

|---|---|---|---|

| Compound 8 | Non-competitive AMPA receptor antagonist | 1.78 | nih.gov |

| Compound 7b | Non-competitive AMPA receptor antagonist | 1.66 | nih.gov |

| Compound 7a | Non-competitive AMPA receptor antagonist | 1.60 | nih.gov |

| Compound 10 | Non-competitive AMPA receptor antagonist | 1.59 | nih.gov |

| Compound 3a | Non-competitive AMPA receptor antagonist | 1.29 | nih.gov |

Other Mechanistic Investigations of Therapeutic Potential

Beyond the well-documented anti-inflammatory, cardiovascular, and anticonvulsant activities, the therapeutic potential of phthalazine derivatives extends to other areas, most notably oncology. researchgate.netjpsbr.org

Anticancer Mechanisms: The anticancer effects of phthalazine derivatives are often multifactorial.

VEGFR-2 Inhibition: Several derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis. tandfonline.com The 1,4-disubstituted phthalazine inhibitor, vatalanib, is a well-known example that inhibits VEGFR-2. tandfonline.com

Apoptosis and Cell Cycle Arrest: Many phthalazine compounds exert their cytotoxic effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. tandfonline.com For example, compound 12d was found to induce apoptosis in breast cancer cells by 64.4-fold compared to the control. nih.gov The mechanism can involve the activation of caspase pathways and disruption of cyclin-dependent kinases (CDKs). nih.gov

Inhibition of ABCG2: Multidrug resistance (MDR) is a major challenge in chemotherapy, often caused by the overexpression of drug efflux transporters like ABCG2. Phthalazine derivatives have been investigated as potential ABCG2 inhibitors to overcome this resistance, with some compounds showing moderate inhibitory activity. uni-bonn.de

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the phthalazine scaffold by identifying how chemical modifications influence biological activity.

For antidiabetic activity via aldose reductase inhibition, SAR studies on N-substituted phthalazine sulfonamides have revealed key structural features. nih.gov The inhibitory potency is significantly influenced by the substituents on the phthalazine and benzenesulfonamide (B165840) moieties. For example, introducing a nitro group at the 6-position of the phthalazine-1,4-dione ring or a carboxylic acid at the same position resulted in compounds with very high inhibitory activity against aldose reductase, far exceeding that of the reference drug Epalrestat. nih.gov This suggests that electron-withdrawing groups on the phthalazine core enhance the binding affinity to the enzyme's active site. nih.gov

Regarding antithrombotic activity , SAR analysis of 4-aryl- and 4-arylalkyl-1-phthalazinamines has provided valuable insights. nih.gov The nature of the substituent at the 4-position of the phthalazine ring and the length and composition of the alkylamino chain at the 1-position are critical. The presence of a phenyl group at the 4-position was a common feature among active compounds. nih.gov The antiplatelet activity was modulated by the side chain at position 1; for instance, a butyl chain terminating in a 1H-1,2,4-triazol-1-yl group led to the most potent compound in collagen-induced aggregation assays. nih.gov For serotonin-induced aggregation, a furan-2-yl-methyl group attached to the amine at position 1 conferred strong 5-HT₂ₐ antagonistic activity. nih.gov

In the context of antihistaminic activity , SAR studies have been instrumental in developing dual H₁/H₃ receptor antagonists from the phthalazinone class. nih.govresearchgate.net These studies have shown that a basic tertiary amine in a linker chain is often crucial for interaction with the aspartate residue present in both H₁ and H₃ receptors. frontiersin.org The specific structure of the linker and the terminal groups determines the affinity and selectivity for each receptor. For the phthalazinone-based dual antagonists, the core scaffold provides the necessary foundation, while modifications to the side chain attached to the nitrogen at position 2 allow for the fine-tuning of potency at both H₁ and H₃ receptors, leading to optimized dual-action ligands. nih.gov

Applications in Advanced Materials and Supramolecular Chemistry

Phthalazine-1,4-diamine as Ligands in Catalysis

The nitrogen-rich phthalazine (B143731) scaffold serves as an excellent platform for the design of ligands for a variety of catalytic transformations. The diamine groups can be readily functionalized to introduce chirality and to coordinate with a wide range of transition metals, enabling applications in asymmetric synthesis and other catalytic reactions.

Chiral Ligands for Asymmetric Synthesis (e.g., Dihydroxylation)

Phthalazine-based ligands have proven to be highly effective in the realm of asymmetric dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from olefins. mdpi.comsemanticscholar.org The Sharpless asymmetric dihydroxylation, a cornerstone of modern organic synthesis, often employs cinchona alkaloid derivatives as chiral ligands. mdpi.comsemanticscholar.org Dimeric cinchona alkaloid ligands incorporating a phthalazine linker, such as (DHQ)2PHAL and (DHQD)2PHAL, have demonstrated exceptional performance in these reactions. mdpi.comsemanticscholar.orgthieme-connect.deencyclopedia.pub

The improved synthesis of 1,4-bis(9-O-quininyl)phthalazine ((QN)2PHAL) has been reported, and its application in the catalytic asymmetric dihydroxylation of olefins has shown excellent enantioselectivity and activity. researchgate.net These ligands, in conjunction with an osmium catalyst and a co-oxidant, create a chiral environment that directs the dihydroxylation of the double bond to produce one enantiomer of the diol in high excess. mdpi.comsemanticscholar.orgthieme-connect.de The selection of the specific phthalazine-based ligand, either (DHQ)2PHAL or (DHQD)2PHAL, dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either the (R,R) or (S,S) diol. thieme-connect.de The robustness and high enantioselectivity achieved with these phthalazine-containing ligands have made them indispensable tools in the synthesis of complex, biologically active molecules and natural products. mdpi.comsemanticscholar.org

Coordination Chemistry with Transition Metals

The this compound scaffold readily coordinates with a variety of transition metals, forming stable complexes with interesting structural and electronic properties. rsc.orgresearchgate.netlibretexts.org The nitrogen atoms of the phthalazine ring and the amino groups can act as donor sites, leading to the formation of both mononuclear and binuclear metal complexes. rsc.orgresearchgate.net For instance, the novel hexadentate ligand 1,4-bis(di(N-methylimidazol-2-yl)methyl)phthalazine (bimptz) has been synthesized and its coordination chemistry with manganese, cobalt, and ruthenium has been investigated. rsc.org This ligand forms dinuclear complexes where the metal centers are bridged by the phthalazine unit. rsc.org

The coordination of Schiff base derivatives of phthalazine with transition metals like Co(III), Ni(II), Cu(II), and Zn(II) has also been explored. researchgate.net These studies have revealed that the resulting complexes can exhibit diverse coordination geometries and electronic properties, influenced by the nature of the metal ion and the specific substituents on the phthalazine core. nih.gov The ability of this compound and its derivatives to form well-defined complexes with transition metals is crucial for their application in catalysis and materials science. libretexts.orgnih.gov

Role in C-H Borylation Reactions

Phthalazine-containing molecules have emerged as effective directing groups and scaffolds in transition metal-catalyzed C-H borylation reactions. nih.govjku.atacs.orgacs.orgresearchgate.net This methodology allows for the direct conversion of C-H bonds into valuable C-B bonds, which can be further functionalized. In a notable example, the atroposelective iridium-catalyzed borylation of menthyloxy-substituted phthalazine heterobiaryls has been achieved. nih.govacs.orgacs.org By employing an [Ir(OMe)(COD)]2/2-aminopyridine catalyst system, the heterobiaryls were selectively borylated at the 2-position of the carbocycle. nih.govacs.orgacs.org

Significantly, the stereochemical outcome of the borylation was controlled by the chirality of the menthyloxy group attached to the phthalazine ring, leading to the exclusive formation of one atropisomer. nih.govacs.orgacs.org This demonstrates the powerful directing and stereochemical-inducing ability of the phthalazine scaffold in C-H activation. The resulting borylated atropisomers can be further functionalized, for instance, through Suzuki-Miyaura cross-coupling reactions, providing access to a range of chiral heterobiaryl compounds. nih.govacs.orgacs.org

This compound in Chemiluminescent Systems

Phthalazine-1,4-dione derivatives, structurally related to this compound, are at the core of some of the most well-known chemiluminescent systems. Luminol (B1675438) (5-amino-2,3-dihydrophthalazine-1,4-dione) is a prime example, widely recognized for its use in forensic science to detect trace amounts of blood. diva-portal.orgsemanticscholar.org The chemiluminescence of luminol and its analogs arises from the oxidation of the phthalazine-1,4-dione ring system, which leads to the formation of an excited-state product that emits light upon relaxation. diva-portal.org

Research has shown that the chemiluminescence of 5-aminophthalazine-1,4-dione (B12356789) is particularly strong within the cyclohydrazide series. unishivaji.ac.in The synthesis of various luminol analogs and their conjugates has been pursued to enhance chemiluminescence efficiency and to develop new analytical applications. researchgate.net For instance, biotin (B1667282) has been covalently linked to the amine function of isoluminol to create a chemiluminescent conjugate for monitoring competitive protein binding assays. researchgate.net The fundamental understanding of the chemiluminescence mechanism of these phthalazine derivatives continues to drive the development of new and more sensitive analytical tools. diva-portal.org

Optoelectronic Applications and Non-Linear Optical (NLO) Properties of Phthalazine Derivatives

Phthalazine derivatives are emerging as promising materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and non-linear optical (NLO) devices. ias.ac.inresearchgate.netsemanticscholar.orgconsensus.appnih.govrsc.orgresearchgate.net The inherent π-conjugated system of the phthalazine core, combined with the ability to introduce electron-donating and electron-accepting groups, allows for the tuning of their electronic and optical properties. ias.ac.insemanticscholar.org

Organic molecules with a donor-π-acceptor (D-π-A) motif are of particular interest for their NLO activity. ias.ac.insemanticscholar.org Phthalazine derivatives have been designed with this architecture, where an amine or methyl group can act as the electron donor and a nitrile or carbonyl group can serve as the electron acceptor. ias.ac.in Theoretical and experimental studies on condensed phthalazines have confirmed their NLO behavior. ias.ac.in Density Functional Theory (DFT) calculations have been employed to compute key parameters such as the dipole moment, polarizability, and first hyperpolarizability, which are crucial for assessing NLO properties. ias.ac.in

Furthermore, theoretical investigations of hydralazine (B1673433) derivatives have suggested their potential as electron donor materials in organic solar cells and for NLO applications. researchgate.netsemanticscholar.orgconsensus.app These studies highlight the versatility of the phthalazine scaffold in the design of new materials for advanced optoelectronic technologies. rsc.orgresearchgate.net

Supramolecular Assembly and Host-Guest Chemistry Involving this compound Scaffolds

The this compound scaffold provides a versatile platform for the construction of well-defined supramolecular assemblies and for engaging in host-guest chemistry. acs.orgresearchgate.netnih.govthno.orgmdpi.commdpi.com The ability of the phthalazine unit to participate in hydrogen bonding and π-π stacking interactions is a key driver for self-assembly processes. acs.orgresearchgate.net

For example, 6,7-bis(alkyloxy)-2,3-dihydrophthalazine-1,4-diones have been shown to self-assemble into trimeric supramolecular disks in solution through lactim-lactam hydrogen bonding. acs.org With appropriate substituents, these disks can further self-organize into a thermotropic, columnar, discotic liquid crystalline phase. acs.org This demonstrates how the phthalazine core can be utilized as a recognition motif to generate complex, ordered supramolecular structures.

The phthalazine scaffold is also recognized for its potential in drug discovery, where it can serve as a core structure for designing molecules that interact with biological targets. nih.govosf.io The principles of host-guest chemistry, where a host molecule selectively binds a guest molecule, are fundamental to these interactions. thno.orgmdpi.commdpi.com The defined shape and electronic properties of the this compound core make it an attractive building block for the design of synthetic hosts capable of recognizing and binding specific guest molecules. nih.gov

Engineering of Supramolecular Architectures through Non-Covalent Interactions

The strategic design of complex supramolecular architectures relies on the predictable and directional nature of non-covalent interactions. This compound, with its unique arrangement of hydrogen bond donors and acceptors, as well as its aromatic core, presents a versatile platform for the construction of higher-order structures. The primary amine groups and the nitrogen atoms within the phthalazine ring system are key features that drive the self-assembly of this molecule into well-defined supramolecular arrays.

The amino groups of this compound can act as potent hydrogen bond donors, while the nitrogen atoms of the diazine ring can serve as hydrogen bond acceptors. This dual functionality allows for the formation of robust and directional hydrogen-bonding networks. These interactions can lead to the assembly of one-dimensional tapes, two-dimensional sheets, or more intricate three-dimensional frameworks. The planarity of the phthalazine core also facilitates π-π stacking interactions, which further stabilize the resulting supramolecular structures.

Research on related phthalazine structures provides insight into the potential of this compound as a building block. For example, the solid-state structure of 5,6,7,8-tetrahydro-1,4-di(2'-pyridyl)phthalazine is governed by a variety of non-covalent interactions, which dictate its packing in the crystal lattice. researchgate.net This highlights the importance of carefully considering all potential intermolecular forces when designing supramolecular architectures based on the phthalazine scaffold.

The following table summarizes the key non-covalent interactions involving this compound and their potential role in forming supramolecular architectures.

| Interaction Type | Donor/Acceptor Groups | Potential Supramolecular Motif |

| Hydrogen Bonding | Amino groups (-NH2) as donors, Phthalazine ring nitrogens as acceptors | 1D chains, 2D sheets, 3D networks |

| π-π Stacking | Aromatic phthalazine core | Columnar stacks, layered structures |

| van der Waals forces | Entire molecule | Overall packing and stability |

Molecular Recognition Phenomena

The ability of a molecule to selectively bind to other molecules or ions, known as molecular recognition, is a fundamental concept in supramolecular chemistry with applications in sensing, catalysis, and separation. This compound possesses structural features that make it a promising candidate for the development of synthetic receptors.

The two primary amine groups of this compound can act as effective binding sites for anions through hydrogen bonding. The pre-organization of these hydrogen bond donors by the rigid phthalazine backbone can lead to high affinity and selectivity for specific anions. This principle is demonstrated in anion-binding catalysis, where phthalazines have been employed to recognize and activate substrates. acs.org